5-Sulfamoylbenzene-1,3-dicarboxylic acid, also known as a derivative of sulfanilic acid, is a compound characterized by the presence of sulfonamide and carboxylic acid functional groups. This compound is notable for its potential applications in pharmaceutical and agricultural chemistry due to its biological activity and structural properties.
The compound can be synthesized from various starting materials, including derivatives of benzene and sulfanilic acid. Its synthesis and characterization are crucial for understanding its potential uses in different fields.
5-Sulfamoylbenzene-1,3-dicarboxylic acid is classified under sulfonamides, which are a group of compounds that contain a sulfonamide functional group. It is also categorized as a dicarboxylic acid due to the presence of two carboxyl groups.
The synthesis of 5-sulfamoylbenzene-1,3-dicarboxylic acid typically involves the following methods:
The synthesis often requires careful control of temperature and pH to ensure the stability of intermediates. Various solvents may be used to optimize yield, and purification techniques such as recrystallization or chromatography are typically employed to isolate the final product.
5-Sulfamoylbenzene-1,3-dicarboxylic acid has a complex molecular structure characterized by:
The compound's structural data can be represented using various notations:
C1=CC(=C(C=C1C(=O)O)C(=O)O)S(=O)(=O)N
InChI=1S/C9H9N2O6S/c10-8(12)6-4(2-3-5(6)7(11)13)1-9(14)15(16,17)18/h1-3H,10H2,(H,11,13)(H2,14,15)(H2,16,17)
5-Sulfamoylbenzene-1,3-dicarboxylic acid participates in various chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts to enhance reaction rates and yields.
The mechanism of action for 5-sulfamoylbenzene-1,3-dicarboxylic acid primarily involves its interaction with biological systems:
Studies have shown that similar compounds exhibit effective antimicrobial properties against a range of pathogens by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis.
Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to characterize this compound's purity and structure.
5-Sulfamoylbenzene-1,3-dicarboxylic acid has several scientific uses:
This compound's diverse applications underline its significance in both pharmaceutical development and agricultural practices.
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2